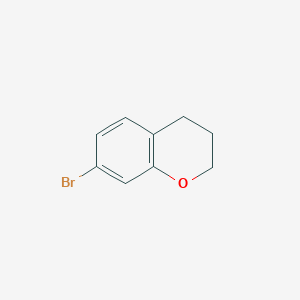

7-Bromochroman

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDHMTIEVNKNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941710-30-1 | |

| Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromochroman

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 7-Bromochroman is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its close derivatives, this compound-4-one and this compound-3-ol, and the parent compound, chroman. Predicted properties for this compound are explicitly noted.

Core Compound Information

This compound is a halogenated derivative of chroman, a heterocyclic compound featuring a dihydropyran ring fused to a benzene ring. The presence of the bromine atom at the 7-position is expected to influence its physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. The chroman scaffold itself is a privileged structure found in a variety of natural products and pharmacologically active compounds.

Physicochemical Properties

Quantitative data for this compound and its relevant derivatives are summarized below for comparative analysis.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound (Predicted) | This compound-4-one | This compound-3-ol | Chroman |

| Molecular Formula | C₉H₉BrO | C₉H₇BrO₂ | C₉H₉BrO₂ | C₉H₁₀O |

| Molecular Weight | 213.07 g/mol | 227.05 g/mol | 229.07 g/mol [1] | 134.18 g/mol [2] |

| Physical State | Liquid (Predicted) | Solid | Solid (Predicted)[1] | Liquid |

| Melting Point | Not Available | 95-97 °C | Not Reported | Not Available |

| Boiling Point | Not Available | 336.6 ± 42.0 °C at 760 mmHg | Not Reported | 214-215 °C |

| Density | ~1.4-1.5 g/cm³ | 1.6 ± 0.1 g/cm³ | Not Available | 1.065 g/cm³ |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water. | Low solubility in water, soluble in organic solvents such as ethanol, dimethylformamide. | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water (Predicted).[1] | Insoluble in water |

| CAS Number | Not Available | 18442-22-3 | 1060814-29-0[1] | 493-08-3[3] |

Table 2: Spectral Data of this compound-4-one

| Spectral Data Type | Key Features |

| ¹H NMR | Data confirms the structure of this compound-4-one.[4] |

| Mass Spectrometry | Data confirms the structure of this compound-4-one.[4] |

Experimental Protocols

Synthesis of this compound from this compound-4-one (Proposed)

1. Clemmensen Reduction

This method is suitable for substrates that are stable in strongly acidic conditions.[5][6]

-

Materials: this compound-4-one, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.

-

Procedure:

-

Prepare zinc amalgam by adding zinc powder to a solution of mercuric chloride in water and stirring.

-

Decant the aqueous solution and wash the zinc amalgam with water.

-

To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

-

Add this compound-4-one to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

2. Wolff-Kishner Reduction

This method is suitable for substrates that are stable in strongly basic conditions.[7][8]

-

Materials: this compound-4-one, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound-4-one, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Cool the reaction mixture and add potassium hydroxide pellets.

-

Slowly heat the mixture, allowing the water and excess hydrazine to distill off.

-

Once the temperature reaches approximately 190-200 °C, maintain reflux for several hours until the evolution of nitrogen gas ceases.

-

Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with dilute hydrochloric acid and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Visualizations

Proposed Synthetic Workflow for this compound

Hypothetical Signaling Pathway for Chroman Derivatives

Chroman derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][9] The following diagram illustrates a generalized signaling pathway that could be modulated by a biologically active chroman derivative. This is a hypothetical representation and has not been specifically validated for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Chroman | C9H10O | CID 136319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-4-one CAS#: 18442-22-3 [amp.chemicalbook.com]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. Clemmensen Reduction [organic-chemistry.org]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 7-Bromochroman from 3-(3-bromophenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for the preparation of 7-Bromochroman from 3-(3-bromophenoxy)propanoic acid. The synthesis is conceptualized as a two-step process involving an initial intramolecular Friedel-Crafts acylation to form the key intermediate, this compound-4-one, followed by a complete reduction of the carbonyl group to yield the target chroman ring system. This document outlines the underlying chemical principles, detailed experimental protocols based on analogous and well-established reactions, and relevant quantitative data to support researchers in the practical application of this synthetic sequence.

Synthetic Strategy Overview

The conversion of 3-(3-bromophenoxy)propanoic acid to this compound is not a direct, one-pot reaction but is most effectively achieved through a two-stage synthetic pathway.

Step 1: Intramolecular Friedel-Crafts Acylation The synthesis commences with the cyclization of the starting carboxylic acid to its corresponding cyclic ketone, this compound-4-one. This transformation is an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). The reaction is typically promoted by strong acids or by converting the carboxylic acid to a more reactive acyl chloride followed by treatment with a Lewis acid catalyst.

Step 2: Reduction of this compound-4-one The carbonyl group of the intermediate chroman-4-one is then reduced to a methylene group to afford the final product, this compound. Two classical and robust methods for this transformation are the Wolff-Kishner reduction (under basic conditions) and the Clemmensen reduction (under acidic conditions). The choice between these methods will depend on the overall functional group tolerance of the substrate.

The entire synthetic pathway is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

This procedure involves the cyclization of 3-(3-bromophenoxy)propanoic acid. Polyphosphoric acid (PPA) is a common and effective reagent for this type of intramolecular acylation as it serves as both the catalyst and the solvent.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-bromophenoxy)propanoic acid.

-

Addition of PPA: Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

-

Reaction Conditions: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained between 80-100°C.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature and then pour it cautiously onto crushed ice with stirring.

-

Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound-4-one. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Two effective methods for the reduction of the chromanone intermediate are presented below.

Method A: Wolff-Kishner Reduction

This method is suitable for substrates that are stable under strongly basic conditions.[1][2]

Protocol:

-

Formation of Hydrazone: In a round-bottom flask fitted with a reflux condenser, dissolve this compound-4-one in a high-boiling solvent such as diethylene glycol. Add hydrazine hydrate (typically 2-3 equivalents) and heat the mixture to 100-120°C for 1-2 hours to form the hydrazone.

-

Reduction: To the reaction mixture, add a strong base such as potassium hydroxide pellets (typically 3-4 equivalents). Increase the temperature to 180-200°C and allow the reaction to reflux. Water and excess hydrazine will distill off.

-

Monitoring the Reaction: The reaction is typically complete when the evolution of nitrogen gas ceases. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with dilute hydrochloric acid and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography.

Method B: Clemmensen Reduction

This method is performed under strongly acidic conditions and is effective for aryl-alkyl ketones.[3][4][5]

Protocol:

-

Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam. Add water, concentrated hydrochloric acid, and a solution of this compound-4-one in a water-miscible solvent like ethanol or acetic acid.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid may be added during the course of the reaction to maintain the acidic conditions.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and decant the aqueous layer.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Wash the zinc amalgam with the same solvent.

-

Purification: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the key reactions based on analogous transformations reported in the literature.

Table 1: Intramolecular Friedel-Crafts Acylation of Arylpropanoic Acids

| Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Polyphosphoric Acid (PPA) | PPA | 80-100 | 70-90 | [6] |

| Thionyl Chloride/AlCl₃ | Dichloromethane | 0 - rt | 65-85 | [7] |

| Eaton's Reagent (P₂O₅/MeSO₃H) | - | 60-80 | 75-95 | N/A |

Table 2: Reduction of Aryl Ketones to Alkanes

| Reduction Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Wolff-Kishner | Hydrazine, KOH | Diethylene glycol | 180-200 | 70-90 | [1][8] |

| Clemmensen | Zn(Hg), conc. HCl | Water/Ethanol | Reflux | 60-80 | [3][4] |

Visualization of Experimental Workflow

The general workflow for the synthesis of this compound is outlined in the diagram below.

Caption: General experimental workflow for the synthesis.

References

- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. byjus.com [byjus.com]

- 6. ijrpc.com [ijrpc.com]

- 7. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]

- 8. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 7-bromochroman-4-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document outlines a proven synthetic route, detailed experimental protocols, and a thorough analysis of its spectroscopic properties. Furthermore, it delves into the broader biological significance of the chromanone scaffold, providing context for its application in pharmaceutical research and development.

Synthesis of this compound-4-one

The synthesis of this compound-4-one can be effectively achieved through the catalytic hydrogenation of 7-bromo-4-chromone (also known as 7-bromo-benzopyrone). This method utilizes Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride) to selectively reduce the double bond within the pyrone ring, yielding the desired chromanone.

A general reaction scheme is presented below:

7-Bromo-4-chromone → this compound-4-one

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established literature procedures for the synthesis of this compound-4-one.

Materials:

-

7-Bromo-4-chromone

-

Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride, Rh(PPh₃)₃Cl)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

-

High-pressure reaction vessel (autoclave or Parr hydrogenator)

Procedure:

-

Vessel Preparation: A high-pressure reaction vessel is thoroughly dried and purged with an inert gas (nitrogen or argon).

-

Reagent Addition: To the vessel, add 7-bromo-4-chromone and Wilkinson's catalyst (typically 1-5 mol%).

-

Solvent Addition: Anhydrous ethanol is added as the solvent to a specified concentration (e.g., 0.4 mol·L⁻¹).

-

Reaction Setup: The vessel is sealed and connected to a hydrogen gas line. The atmosphere inside the vessel is replaced with hydrogen gas by a series of vacuum/hydrogen purge cycles.

-

Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature (e.g., 70°C) under a specific hydrogen pressure (e.g., 0.3 MPa). The reaction is monitored for completion over a period of time (e.g., 20 hours).

-

Work-up: After the reaction is complete, the vessel is cooled to room temperature, and the excess hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound-4-one can be purified using standard laboratory techniques.

Materials:

-

Crude this compound-4-one

-

Silica gel for column chromatography

-

Eluent system (e.g., a mixture of hexane and ethyl acetate)

-

Rotary evaporator

-

Standard glassware for chromatography

Procedure:

-

Column Preparation: A slurry of silica gel in the initial, least polar eluent is prepared and packed into a chromatography column.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield purified this compound-4-one as a white to pale yellow solid.

Characterization Data

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized this compound-4-one. The following tables summarize the expected spectroscopic data based on analysis of closely related chromanone structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound-4-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.5 | Triplet | ~6-8 |

| H-3 | ~2.8 | Triplet | ~6-8 |

| H-5 | ~7.8 | Doublet | ~8-9 |

| H-6 | ~7.1 | Doublet of doublets | ~8-9, ~2-3 |

| H-8 | ~7.3 | Doublet | ~2-3 |

Note: Predicted values are based on typical chemical shifts for chromanone scaffolds and the electronic effects of the bromine substituent. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound-4-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~67 |

| C-3 | ~37 |

| C-4 | ~191 |

| C-4a | ~120 |

| C-5 | ~129 |

| C-6 | ~124 |

| C-7 | ~118 |

| C-8 | ~119 |

| C-8a | ~160 |

Note: Predicted values are based on typical chemical shifts for chromanone scaffolds and the electronic effects of the bromine substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound-4-one is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected IR Absorption Bands for this compound-4-one

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2950-2850 | C-H stretch (aliphatic) | Medium |

| ~1680 | C=O stretch (ketone) | Strong |

| ~1600, ~1470 | C=C stretch (aromatic) | Medium |

| ~1250 | C-O stretch (aryl ether) | Strong |

| ~800-600 | C-Br stretch | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data for this compound-4-one

| m/z Value | Interpretation | Notes |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks | Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

| [M-CO]⁺ | Loss of a carbonyl group | A common fragmentation pathway for ketones. |

| Other fragments | Corresponding to the cleavage of the chromanone ring | Provides structural information. |

Biological Significance and Potential Applications

Chromanones are a class of flavonoids that are prevalent in nature and have garnered significant attention from the scientific community due to their diverse pharmacological activities. While the specific biological profile of this compound-4-one is still under investigation, the broader chromanone scaffold is known to exhibit a wide range of biological effects, making it a "privileged structure" in drug discovery.

Key Biological Activities of Chromanones:

-

Anticancer Activity: Many chromanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

-

Anti-inflammatory Effects: Chromanones have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators and enzymes.

-

Neuroprotective Properties: Certain chromanones have been investigated for their potential in treating neurodegenerative diseases. They can act as inhibitors of enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are key targets in the management of Parkinson's and Alzheimer's diseases, respectively.

-

Antimicrobial and Antiviral Activities: The chromanone core is also found in compounds with notable activity against various bacterial, fungal, and viral pathogens.

The introduction of a bromine atom at the 7-position of the chromanone ring can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, enhance the compound's biological activity, selectivity, and pharmacokinetic profile. Therefore, this compound-4-one represents a valuable lead compound for the development of novel therapeutics targeting a range of diseases.

This guide provides a foundational understanding of the synthesis and characterization of this compound-4-one, highlighting its potential as a valuable scaffold in drug discovery. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

Spectroscopic Profile of 7-Bromochroman: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromochroman, a heterocyclic compound relevant to researchers, scientists, and professionals in drug development. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of spectroscopic analysis and data from analogous chemical structures. The information herein is intended to support analytical efforts, structural confirmation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, with chemical shifts (δ) reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.15 | Doublet (d) | ~8.4 | 1H |

| H-6 | ~7.00 | Doublet of doublets (dd) | ~8.4, ~2.1 | 1H |

| H-8 | ~6.85 | Doublet (d) | ~2.1 | 1H |

| H-2 (OCH₂) | ~4.15 | Triplet (t) | ~5.2 | 2H |

| H-4 (ArCH₂) | ~2.75 | Triplet (t) | ~6.5 | 2H |

| H-3 (CH₂) | ~1.95 | Multiplet (m) | - | 2H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~66.5 |

| C-3 | ~22.0 |

| C-4 | ~29.0 |

| C-4a | ~121.5 |

| C-5 | ~129.5 |

| C-6 | ~128.0 |

| C-7 | ~116.0 |

| C-8 | ~117.5 |

| C-8a | ~153.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium-Strong | Aliphatic C-H Stretch |

| 1600-1585, 1500-1400 | Medium-Weak | Aromatic C=C Bending |

| ~1230 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1050 | Strong | Alkyl-O Stretch |

| 860-680 | Strong | Aromatic C-H Bending (Out-of-plane) |

| 600-500 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.

| m/z Ratio | Relative Abundance | Assignment |

| 214/212 | High | [M]⁺∙ (Molecular Ion) |

| 133 | Medium | [M - Br]⁺ |

| 105 | Medium | [M - Br - CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M⁺∙ and M+2⁺∙) of almost equal intensity.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer : Filter the solution into a 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2]

-

Data Processing : Process the acquired Free Induction Decay (FID) using a Fourier transform. Apply phase and baseline corrections to obtain the final spectrum.

IR Spectroscopy Protocol

-

Sample Preparation : For solid samples, the thin solid film method is common. Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride).

-

Application : Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first.

-

Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[3]

-

Introduction : Introduce the sample into the mass spectrometer via direct infusion or a gas chromatography (GC) inlet.

-

Ionization : In the ion source, bombard the vaporized sample with a high-energy electron beam (typically 70 eV for EI-MS) to generate the molecular ion and subsequent fragment ions.[3]

-

Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection : Detect the ions and record their abundance to generate the mass spectrum.

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to structure elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for the structural elucidation of this compound.

References

A Technical Guide to the Solubility and Stability of 7-Bromochroman

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility and stability of 7-Bromochroman in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer a detailed profile. Furthermore, this guide outlines standard experimental protocols for the systematic determination of these crucial physicochemical properties, providing a framework for researchers in drug discovery and development.

Introduction

This compound is a halogenated derivative of the chroman scaffold, a core structure found in a variety of biologically active compounds. Understanding its fundamental physicochemical properties, such as solubility and stability, is paramount for its synthesis, purification, formulation, and evaluation in biological systems.[1][2] This guide presents a predictive assessment of these properties and provides robust protocols for their empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its polarity and its ability to form intermolecular interactions with the solvent.[3][4] this compound possesses a largely non-polar bicyclic structure, with the ether linkage and the bromine atom introducing some degree of polarity. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.[3]

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large hydrophobic chroman structure is expected to dominate, leading to poor solvation by polar protic solvents. Limited hydrogen bonding capability further reduces solubility.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents can engage in dipole-dipole interactions with this compound and are effective at solvating a wide range of organic molecules.[1] |

| Non-Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Toluene, Hexane | High | The non-polar nature of the chroman backbone suggests good solubility in non-polar and weakly polar organic solvents.[1] |

Predicted Stability Profile

The stability of a compound is its ability to resist chemical change over time under various environmental conditions.[5][6] The chroman ring and the carbon-bromine bond are the primary sites of potential degradation for this compound.

Key Stability Considerations:

-

pH: The chroman ring system can be susceptible to ring-opening under strongly acidic or basic conditions.[1]

-

Oxidation: While the chroman ring itself is relatively stable to oxidation, harsh oxidizing conditions could potentially lead to degradation.

-

Light: Bromo-organic compounds can be sensitive to light, particularly UV radiation, which can induce cleavage of the carbon-bromine bond.[7]

-

Temperature: Elevated temperatures may promote degradation, potentially through cleavage of the C-Br bond.[7]

Experimental Protocols

The following protocols provide a framework for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, DCM)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the samples to stand, permitting the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).

-

The solubility is then calculated based on the measured concentration.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation pathways and develop stability-indicating analytical methods.[8]

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH, phosphate buffers)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled chambers

-

Photostability chamber

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to a range of stress conditions:

-

Acidic/Basic Hydrolysis: Add HCl or NaOH to the solutions and heat (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Add hydrogen peroxide to the solution and store it at room temperature or elevated temperature.

-

Thermal Stress: Store solid this compound and its solutions at elevated temperatures (e.g., 60 °C, 80 °C).[7]

-

Photostability: Expose solid this compound and its solutions to light according to ICH Q1B guidelines.

-

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability assessment.

Factors Influencing the Stability of this compound

Caption: Factors affecting this compound stability.

Conclusion

References

7-Bromochroman: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1] The introduction of a bromine atom, specifically at the 7-position, transforms the basic chroman structure into 7-Bromochroman, a highly versatile building block for drug discovery. The bromine atom serves as a key synthetic handle, enabling a wide array of chemical modifications through cross-coupling reactions, which is crucial for exploring structure-activity relationships (SAR) and optimizing drug candidates.[2][3] This guide provides a comprehensive overview of this compound's chemical properties, synthetic utility, and its role in the development of novel therapeutic agents.

Physicochemical Properties

Understanding the fundamental properties of this compound and its key derivatives is essential for their application in synthesis and drug design. The bromine atom significantly influences the molecule's lipophilicity and reactivity.[4]

| Property | This compound | This compound-4-one | This compound-3-ol |

| CAS Number | 941710-30-1[5] | 18442-22-3[6] | 1060814-29-0[7] |

| Molecular Formula | C₉H₉BrO[5] | C₉H₇BrO₂[6] | C₉H₉BrO₂[7] |

| Molecular Weight | 213.07 g/mol [5] | 227.05 g/mol [6] | 229.07 g/mol [7] |

| Appearance | Not specified | White to yellow solid[8] | Solid (Predicted)[7] |

| Purity | ≥97%[5] | Not specified | Typically ≥98%[3] |

| Solubility | Not specified | Not specified | Soluble in polar organic solvents (e.g., methanol, DMSO); sparingly soluble in water (Predicted).[7] |

Synthesis of Key this compound Intermediates

The most common entry point for derivatization is through the ketone, this compound-4-one, which can be synthesized and subsequently reduced to other useful intermediates like this compound-3-ol.[3][9]

Experimental Protocol: Synthesis of this compound-4-one

A reported method for synthesizing this compound-4-one involves the hydrogenation of 7-Bromo-benzopyrone using Wilkinson's catalyst.[6][8]

-

Materials: 7-Bromo-benzopyrone, Ethanol, Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride [Rh(PPh₃)₃Cl]), Hydrogen gas.[6]

-

Procedure:

-

Dissolve 7-Bromo-benzopyrone (0.329 mol) in ethanol to a concentration of 0.4 mol·L⁻¹.[6]

-

Add Wilkinson's catalyst (4 mol%) to the solution.[6]

-

Pressurize the reaction vessel with hydrogen gas to 0.3 MPa.[6]

-

Heat the mixture to 70°C and maintain for 20 hours.[6]

-

Monitor the reaction for completion.

-

Upon completion, cool the reaction, vent the hydrogen, and remove the solvent under reduced pressure.

-

The crude product can be purified by standard methods, with a reported yield of 79.8%.[6]

-

Experimental Protocol: Reduction to this compound-3-ol

The secondary alcohol, this compound-3-ol, is readily prepared by the reduction of this compound-4-one, providing another key point for diversification.[3][7]

-

Materials: this compound-4-one, Methanol (MeOH), Sodium borohydride (NaBH₄), Water, Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄).[3]

-

Procedure:

-

Dissolve this compound-4-one (1.0 eq) in methanol (0.1 M) in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.[3]

-

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.[3]

-

Stir the reaction mixture at room temperature, monitoring progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[3]

-

Carefully quench the reaction by the slow addition of water.[3]

-

Remove the methanol under reduced pressure.[3]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound-3-ol.[3]

-

Caption: Synthetic route to key this compound intermediates.

Synthetic Applications in Medicinal Chemistry

This compound's utility stems from its bifunctional nature, allowing for modifications at both the aromatic ring and the heterocyclic portion of the molecule.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the construction of complex molecular architectures and extensive SAR studies.[2]

-

Materials: this compound derivative (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, 2 eq), Solvent (e.g., Toluene/Water mixture).[2]

-

Procedure:

-

In a reaction vessel, combine the this compound derivative, arylboronic acid, and base.[2]

-

Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.[2]

-

Add the solvent and degas the mixture.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction and perform an aqueous work-up, extracting the product with an organic solvent.[10]

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.[10]

-

Derivatization of the Hydroxyl Group

For derivatives like this compound-3-ol, the secondary alcohol provides another site for modification through reactions like oxidation, nucleophilic substitution, or esterification.[3]

-

Materials: this compound-3-ol (1.0 eq), Anhydrous pyridine, 4-dimethylaminopyridine (DMAP, 0.1 eq), Acyl chloride (1.2 eq), Ethyl acetate.[3]

-

Procedure:

-

Dissolve this compound-3-ol in anhydrous pyridine (0.2 M) at 0°C.[3]

-

Add a catalytic amount of DMAP, followed by the dropwise addition of the desired acyl chloride.[3]

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[3]

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.[3]

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[3]

-

Caption: Synthetic diversification pathways from this compound-3-ol.

Potential Therapeutic Applications and Biological Evaluation

Derivatives of the chroman nucleus have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[1] While specific data for this compound derivatives is limited, the scaffold serves as a valuable starting point for developing novel therapeutics in these areas.[1]

Hypothetical Mechanism of Action

Given the known activities of related chroman derivatives, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt pathway.[4]

Caption: Potential inhibition of the PI3K/Akt pathway.[4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the potential anticancer activity of newly synthesized this compound derivatives, a standard MTT assay is commonly employed to measure cellular metabolic activity as an indicator of cell viability.[1][4]

-

Materials: Human cancer cell lines (e.g., HeLa, HepG2), cell culture medium, fetal bovine serum, antibiotics, 96-well plates, test compounds (dissolved in DMSO), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilizing agent (e.g., DMSO or isopropanol with HCl).[1][4]

-

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (DMSO).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[1]

-

Caption: Workflow for an MTT-based cytotoxicity assay.[1]

Comparative and Quantitative Data

While direct biological data for this compound derivatives is not widely published, analysis of related compounds provides a framework for predicting their properties and potential.[1][4]

Predicted Influence of Halogen Substitution

The choice of halogen can significantly impact a molecule's physicochemical and pharmacokinetic properties. Bromine, being larger and more polarizable than chlorine, is expected to increase lipophilicity.[4]

| Property (Predicted) | This compound-3-OL | 7-Chlorochroman-3-OL | Rationale for Comparison |

| Molecular Weight | Higher | Lower | The atomic weight of Bromine is greater than Chlorine.[4] |

| Lipophilicity (LogP) | Higher | Lower | Bromine substitution generally leads to a greater increase in lipophilicity compared to chlorine.[4] |

| Metabolic Stability | Potentially Lower | Potentially Higher | The Carbon-Bromine bond is generally more susceptible to metabolic cleavage than the Carbon-Chlorine bond.[4] |

Illustrative Biological Data for Analogous Compounds

The following data for related chroman derivatives illustrates the potential biological activities that can be achieved with this scaffold.

| Compound | Biological Activity | IC₅₀ Value | Target/Cell Line |

| Chroman Derivative A | Anticancer | 5.2 µM | MCF-7 (Breast Cancer) |

| Chroman Derivative B | Anti-inflammatory | 10.5 µM | COX-2 Inhibition |

| Chroman Derivative C | Neuroprotective | 2.1 µM | Oxidative Stress Model |

| Note: These values are for illustrative purposes for analogous compounds and do not represent data for this compound itself.[1] |

Conclusion

This compound is a valuable and highly adaptable building block in medicinal chemistry. Its strategic importance lies in the reactive bromine handle at the 7-position, which facilitates extensive diversification through modern synthetic methods like palladium-catalyzed cross-coupling. This allows for the systematic exploration of chemical space to generate novel compound libraries for biological screening.[3] The chroman core provides a proven structural foundation for interaction with various biological targets, suggesting that derivatives of this compound hold significant promise for the development of new therapeutic agents in oncology, neurodegenerative diseases, and inflammatory disorders.[1] The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage the synthetic potential of this important intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound-4-one CAS#: 18442-22-3 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound-4-one CAS#: 18442-22-3 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Emerging Therapeutic Potential of 7-Bromochroman Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds. The strategic incorporation of a bromine atom at the 7-position of the chroman ring system offers a valuable tool for medicinal chemists, influencing the molecule's physicochemical properties and providing a versatile handle for further chemical modifications. This technical guide delves into the potential biological activities of 7-Bromochroman derivatives, summarizing the available quantitative data, outlining detailed experimental protocols for their evaluation, and visualizing key experimental workflows. While research specifically focused on this compound derivatives is still emerging, this document compiles the existing evidence and provides a framework for future investigations based on the activities of analogous compounds.

Potential Therapeutic Applications

Derivatives of the chroman nucleus have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1] The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially enhancing their potency and selectivity.[1]

Antimicrobial Activity

One of the most promising and quantitatively supported activities of a this compound derivative is its potent effect against Mycobacterium tuberculosis (Mtb). A study focused on chroman-4-one linked thiosemicarbazide derivatives identified a compound, (2E)-2-(this compound-4-ylidene)hydrazinecarbothioamide, with significant anti-Mtb activity.[2]

Table 1: Antimicrobial Activity of a this compound Derivative

| Compound | Target Organism | MIC (µg/mL) |

| (2E)-2-(this compound-4-ylidene)hydrazinecarbothioamide | Mycobacterium tuberculosis | 1 |

MIC: Minimum Inhibitory Concentration[2]

The potent activity of this derivative highlights the potential of the this compound scaffold in the development of new anti-tubercular agents.[2] While broader antimicrobial screening data for this compound derivatives is limited, the general class of chroman-4-ones has shown activity against various bacteria and fungi.[3]

Anticancer Activity

Chroman derivatives have demonstrated antiproliferative effects against various cancer cell lines.[1] The bromine substituent is thought to potentially enhance this activity.[1] While specific IC50 values for this compound derivatives are not yet widely published, the evaluation of their cytotoxic effects is a key area of investigation. Patents have also cited this compound-4-one as a key intermediate in the synthesis of novel compounds for cancer therapy, suggesting its importance in this field.[4][5][6]

Anti-inflammatory and Neuroprotective Effects

The antioxidant properties of the chroman ring system make it a promising scaffold for developing agents to combat neurodegenerative diseases by mitigating oxidative stress.[1] Chroman-based compounds have also been reported to inhibit key inflammatory mediators, suggesting their potential in treating inflammatory disorders.[1] Although specific experimental data for this compound derivatives in these areas are still forthcoming, the foundational chroman structure suggests that these are promising avenues for future research.

Experimental Protocols

To facilitate further research and evaluation of this compound derivatives, this section provides detailed methodologies for key experiments.

Synthesis of (2E)-2-(this compound-4-ylidene)hydrazinecarbothioamide[2]

This protocol describes the synthesis of a this compound derivative with demonstrated anti-Mtb activity.

Materials:

-

This compound-4-one

-

N-phenylhydrazinecarboxamide

-

p-toluenesulfonic acid

-

Anhydrous Methanol (MeOH)

Procedure:

-

Dissolve this compound-4-one (0.5 mmol) in anhydrous MeOH (6 mL) and heat at reflux for 15 minutes until completely dissolved.

-

Add N-phenylhydrazinecarboxamide (1 mmol) and p-toluenesulfonic acid (0.074 mmol) to the reaction mixture.

-

Continue heating at reflux for 7 hours, during which a solid product will form.

-

Filter the solid, wash with MeOH, and dry to obtain the final product.

Synthesis of a bioactive this compound derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)[7]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal inoculum

-

Appropriate broth medium

-

96-well microtiter plates

-

Positive and negative controls

Procedure:

-

Prepare a standardized microbial inoculum in the logarithmic growth phase.

-

Perform serial two-fold dilutions of the test compound in the broth medium within the 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Workflow for Minimum Inhibitory Concentration (MIC) assay.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Workflow for MTT-based cytotoxicity assay.

Potential Signaling Pathways

While the precise mechanisms of action for this compound derivatives are still under investigation, related compounds are known to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. A hypothetical mechanism could involve the inhibition of pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. EP3743420B1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase - Google Patents [patents.google.com]

- 5. US11497751B2 - Modulators of Rho-associated protein kinase - Google Patents [patents.google.com]

- 6. WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

The Chroman Scaffold: A Privileged Core in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a heterocyclic motif consisting of a fused benzene and dihydropyran ring, has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of natural products with diverse biological activities has inspired the synthesis and investigation of a vast library of chroman derivatives. This technical guide provides a comprehensive overview of the discovery, history, and therapeutic applications of the chroman core, with a focus on its role in anticancer, anti-inflammatory, and antimicrobial research. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to serve as a valuable resource for professionals in the field.

Discovery and Historical Perspective

The history of the chroman scaffold is intertwined with the exploration of natural products. Early investigations into plant-derived compounds like flavonoids and tocopherols (Vitamin E) revealed the presence of the chroman ring system as a fundamental structural component.[1] These natural chromans demonstrated a range of biological effects, from antioxidant properties to enzymatic inhibition, sparking interest in their therapeutic potential.

One of the earliest synthetic explorations of the chroman ring system dates back to the early 20th century.[2] However, it was the discovery of the potent biological activities of natural chroman-containing compounds that truly catalyzed the development of synthetic methodologies. The pursuit of novel therapeutic agents has since led to the creation of a multitude of synthetic chroman derivatives, some of which have advanced to clinical use. Notable examples include the non-steroidal selective estrogen receptor modulator (SERM) Ormeloxifene , used as an oral contraceptive, and the antihypertensive drug Nebivolol .[3][4] The journey of the chroman scaffold from a natural product curiosity to a cornerstone of synthetic medicinal chemistry highlights its enduring importance in the quest for new medicines.

Therapeutic Applications and Biological Activities

Chroman derivatives have been extensively investigated for a wide range of pharmacological activities. Their ability to interact with various biological targets has led to their development as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

The chroman scaffold is a key feature in numerous compounds exhibiting potent anticancer activity. These derivatives have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. The following table summarizes the in vitro anticancer activity of selected chroman derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 6i | MCF-7 (Breast Cancer) | 34.7 | [5] |

| 3-Benzylidene chroman-4-one analogs | MCF-7 (Breast Cancer) | Induces sub-G0/G1 population | [5] |

| Chromene derivative 2 | HT-29 (Colon Cancer) | Higher activity than doxorubicin | [5] |

| Chromene derivative 5 | HepG-2 (Liver Cancer) | Higher activity than doxorubicin | [5] |

| 6,8-dibromo-2-pentylchroman-4-one | MCF-7 (Breast Cancer) | Antiproliferative | [6] |

| 6,8-dibromo-2-pentylchroman-4-one | A549 (Lung Carcinoma) | Antiproliferative | [6] |

| Brominated-Ormeloxifene (Br-ORM) | Cervical Cancer Cells | Inhibits cell proliferation | [3] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Chroman derivatives have demonstrated significant anti-inflammatory properties, with a primary mechanism of action being the inhibition of the NF-κB signaling pathway.[7] The table below presents the inhibitory activity of selected chroman derivatives against NF-κB.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Chroman-2-carboxylic acid N-(4-chlorophenyl)amide (2s) | RAW 264.7 (Macrophage) | 18.2 | [7] |

| KL-1156 | RAW 264.7 (Macrophage) | 43.9 | [7] |

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14) | Human Endothelial Cells | Potent inhibitor of TNF-α-induced ICAM-1 expression | [8] |

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Chroman-4-one derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[9][10] Their mechanism of action is thought to involve the inhibition of key microbial enzymes. The following tables summarize the minimum inhibitory concentration (MIC) values of selected chroman derivatives.

Table 3: Antibacterial Activity of Chroman-4-one Derivatives

| Compound | Staphylococcus epidermidis (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Salmonella enteritidis (MIC, µg/mL) | Reference |

| 1 | 256 | 512 | 512 | [9] |

| 2 | 128 | 256 | 256 | [9] |

| 3 | 256 | 512 | 512 | [9] |

| 4a | 32 | 64 | - | [10] |

| 4b | 32 | 64 | - | [10] |

| 4d | 32 | 64 | - | [10] |

| Amoxicillin | 64 | 256 | - | [10] |

| Ampicillin | 78 | - | - | [10] |

Table 4: Antifungal Activity of Chroman-4-one Derivatives

| Compound | Candida albicans (MIC, µg/mL) | Candida tropicalis (MIC, µg/mL) | Nakaseomyces glabratus (MIC, µg/mL) | Reference |

| 1 | 64 | 128 | 128 | [9] |

| 2 | 64 | 128 | 128 | [9] |

| 21 | 64 | 128 | 128 | [9] |

| Amphotericin B | - | - | 500 | [10] |

Key Signaling Pathways Modulated by Chroman Derivatives

The diverse biological activities of chroman derivatives stem from their ability to modulate key cellular signaling pathways implicated in disease pathogenesis. This section explores three major pathways targeted by these compounds: NF-κB, SIRT2, and PI3K/Akt.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is associated with numerous inflammatory diseases and cancers. Several chroman derivatives have been identified as potent inhibitors of this pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the putative points of inhibition by chroman derivatives.

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation and metabolism. Dysregulation of SIRT2 activity has been implicated in cancer and neurodegenerative diseases. Chroman-4-one derivatives have emerged as potent and selective inhibitors of SIRT2. The following diagram illustrates the enzymatic activity of SIRT2 and its inhibition by a chroman-4-one derivative.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers, making it an attractive target for therapeutic intervention. While direct inhibition by chroman derivatives is still under investigation, related compounds such as coumarins have been shown to modulate this pathway.[11] The diagram below depicts the PI3K/Akt pathway and a potential point of intervention.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key chroman scaffolds and the evaluation of their biological activities.

Synthesis of Chroman-4-one

Method: Base-Promoted Condensation of a 2'-Hydroxyacetophenone with an Aldehyde [12]

-

Materials:

-

Appropriate 2'-hydroxyacetophenone (1.0 eq)

-

Corresponding aldehyde (1.1 eq)

-

Diisopropylamine (DIPA) (1.1 eq)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

10% aqueous Sodium Hydroxide (NaOH)

-

1 M aqueous Hydrochloric acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol, add the aldehyde and DIPA.

-

Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired chroman-4-one.

-

Synthesis of Chroman-2-carboxylic acid N-(4-chlorophenyl)amide

Method: Amide Coupling (General procedure adapted from similar syntheses)

-

Materials:

-

Chroman-2-carboxylic acid (1.0 eq)

-

4-chloroaniline (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve chroman-2-carboxylic acid in anhydrous DCM.

-

Add 4-chloroaniline and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the coupling agent (e.g., DCC) portion-wise and stir the reaction at room temperature overnight.

-

Filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired amide.

-

In Vitro Anticancer Activity Assay (MTT Assay)[5]

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chroman derivative and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)[9]

-

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the chroman derivative in the broth in a 96-well microplate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the microplate at an appropriate temperature for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

The chroman scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural features and amenability to chemical modification have allowed for the development of a diverse range of compounds with significant anticancer, anti-inflammatory, and antimicrobial activities. The ongoing exploration of the molecular mechanisms underlying these activities, coupled with the development of innovative synthetic strategies, promises to further expand the therapeutic potential of this remarkable heterocyclic core. This technical guide serves as a foundational resource for researchers dedicated to harnessing the power of the chroman scaffold in the pursuit of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to 7-Bromochroman: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromochroman, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability from various suppliers, provides detailed experimental protocols for its synthesis, and visualizes key chemical transformations and supplier classifications.

Commercial Availability of this compound

This compound is commercially available from a number of chemical suppliers. The purity and available quantities can vary, impacting its price. Below is a summary of offerings from several vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Purity | Available Quantities |

| ChemUniverse | 941710-30-1 | 97% | 100mg, 250mg, 1g |

| Ivy Fine Chemicals | 941710-30-1 | Not Specified | 100mg, 250mg, 1g, 5g |

| Alichem | 941710-30-1 | Not Specified | 100mg, 250mg, 1g, 5g |

| Sunway Pharm | 941710-30-1 | 97% | 100mg, 250mg, 1g, 5g |

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 7-bromo-4-chromone. The first step involves the reduction of the enone system to produce this compound-4-one, which is then further reduced to yield the final product, this compound.

Step 1: Synthesis of this compound-4-one

A common method for the synthesis of this compound-4-one is through the catalytic hydrogenation of 7-bromo-4-chromone.

Experimental Protocol:

-

Materials: 7-bromo-4-chromone, Ethanol, Wilkinson's catalyst (Rh(PPh₃)₃Cl), Hydrogen gas.

-

Procedure:

-

In a suitable pressure vessel, dissolve 7-bromo-4-chromone in ethanol to a concentration of 0.4 mol/L.

-

Add Wilkinson's catalyst (4 mol% relative to the starting material).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 0.3 MPa.

-

Heat the reaction mixture to 70°C and stir for 20 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound-4-one.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound from this compound-4-one

The conversion of the ketone functionality in this compound-4-one to a methylene group to yield this compound can be accomplished via a Wolff-Kishner reduction. This method is particularly suitable for substrates that may be sensitive to acidic conditions.

Experimental Protocol (Wolff-Kishner Reduction):

-

Materials: this compound-4-one, Hydrazine hydrate, Potassium hydroxide (KOH), Diethylene glycol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound-4-one, hydrazine hydrate (4 equivalents), and diethylene glycol.

-

Heat the mixture to 100-120°C for 1-2 hours to allow for the formation of the hydrazone intermediate.

-

Carefully add potassium hydroxide pellets (4 equivalents) to the reaction mixture.

-

Increase the temperature to 190-200°C and allow the mixture to reflux. Water and excess hydrazine will be distilled off.

-

Continue refluxing for 3-5 hours, or until the evolution of nitrogen gas ceases.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

-

Visualizing the Synthesis and Supplier Landscape

To better understand the synthetic pathway and the commercial landscape, the following diagrams are provided.

Safety data sheet and handling precautions for 7-Bromochroman

An In-depth Technical Guide to the Safe Handling of 7-Bromochroman

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS No: 941710-30-1), a chemical compound used in research and development. Due to the limited extent of its toxicological investigation, this document compiles available safety information and general best practices for handling similar chemical substances.[1] Adherence to these guidelines is crucial for ensuring personal and environmental safety in a laboratory setting.

Section 1: Safety Data Sheet Summary

This section summarizes the key safety information for this compound, based on available Safety Data Sheets (SDS).

Hazards Identification

While a comprehensive hazard assessment is not available, this compound is classified as a potential irritant.

-

Primary Hazards:

-

May cause respiratory irritation.[1]

-

-

Supplemental Hazards:

-

The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

-

Composition and Physical Properties

The fundamental properties of this compound are detailed below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| CAS Number | 941710-30-1 | [1] |

| Appearance | Data not available | |

| Boiling Point | Data not available | |